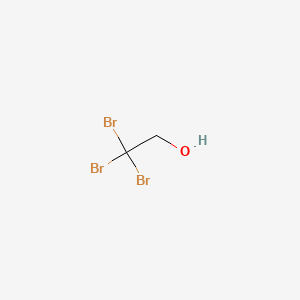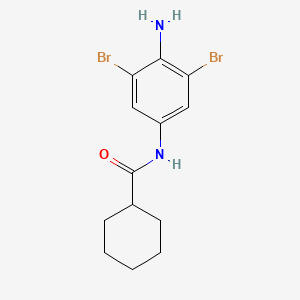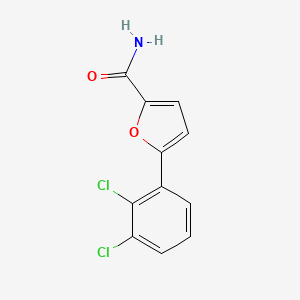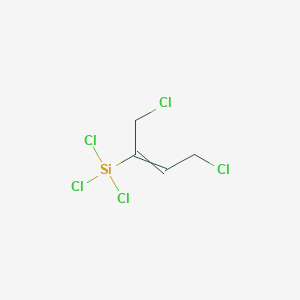
GLUCOPONE 215 CS UP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucopone 215 CS UP, also known as C8C10-Alkyl polyglucoside , is a nonionic surfactant . It is used in various applications such as dishwashing, laundry, hard surface cleaning, food and beverage processing, food service and kitchen hygiene, commercial laundry, institutional cleaning and sanitation, and vehicle and transportation care . It exhibits excellent caustic stability and solubility in caustic and saline solutions . It also has excellent solubilizing properties in highly concentrated surfactant solutions as well as in the presence of salt and alkalies .
Molecular Structure Analysis
The exact molecular structure of this compound is not provided in the search results. It is described as an alkyl polyglucoside, which suggests it is a polymer of glucose and alcohols .Physical and Chemical Properties Analysis
This compound is a liquid that is faintly turbid and viscous . It has a concentration of approximately 65% in water and a density of 1.15 g/mL at 20 °C .Scientific Research Applications
Neuropsychiatric Disorders in Cushing’s Syndrome
- Context: Glucocorticoids, similar in function to components of Glucopone 215 CS UP, are crucial in stress response and have been observed in patients with Cushing's syndrome (CS), leading to various psychopathologies like major depression and anxiety disorders.
- Key Findings: Treatment targeting glucocorticoid synthesis or action, such as with metyrapone, has been effective in relieving depressive symptoms in CS.
- Source: Pereira et al., 2010, Neuroendocrinology
- Context: Investigating the metabolic effects of CS-045, a compound with potential similarities to this compound, in treating non-insulin-dependent diabetes mellitus (NIDDM).
- Key Findings: CS-045 improved insulin resistance, reduced insulinemia, lowered hepatic glucose production, and improved both fasting and postprandial glycemia in NIDDM subjects.
- Source: Suter et al., 1992, Diabetes Care
- Context: Investigating the effects of nanosized silica particles on the rheological behaviors and structures of the hexagonal liquid crystalline phases of Glucopone.
- Key Findings: The presence of silica particles significantly influenced the rheological behavior, indicating potential applications in material science and nanotechnology.
- Source: Siddig et al., 2005, Colloids and Surfaces A
- Context: Chronic exposure to elevated levels of glucocorticoids, as seen in CS, is associated with cognitive impairment and may contribute to physical and cognitive degeneration in aging.
- Key Findings: Patients with CS, who are exposed to chronic glucocorticoids (similar in action to this compound), exhibit cognitive deficits similar to those observed in older individuals.
- Source: Michaud et al., 2009, Brain and Cognition
Mechanism of Action
Target of Action
Glucopone 215 CS UP, also known as Caprylyl/Decyl Glucoside, is a nonionic surfactant . Its primary targets are oily soils and surfaces that require cleaning . It is used in various applications such as dishwashing, laundry, hard surface cleaning, food and beverage processing, and institutional cleaning .
Mode of Action
This compound interacts with its targets by exhibiting excellent solubility, stability, surface and interfacial activity in concentrated saline and alkaline solutions . It has excellent solubilizing properties in highly concentrated surfactant solutions as well as in the presence of salt and alkalies . This allows it to effectively remove oily soils from various surfaces.
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of a surfactant like this compound, we can discuss its similar properties. This compound exhibits excellent solubility and stability, which can be considered analogous to absorption and distribution
Result of Action
The result of this compound’s action is the effective removal of dirt and oil from various surfaces. It exhibits excellent caustic stability and solubility in caustic and saline solutions . Its excellent solubilizing properties in highly concentrated surfactant solutions, as well as in the presence of salt and alkalies, make it an effective cleaning agent .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. It is self-preserved via an elevated pH level and exhibits excellent solubility, stability, surface and interfacial activity in concentrated saline and alkaline solutions . It can be easily stored and handled at room temperature . Below pH 11.5, it is no longer sufficiently protected against microbial contamination, meaning the end formulation has to be preserved in a suitable way .
Biochemical Analysis
Biochemical Properties
GLUCOPONE 215 CS UP plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating the solubilization and stabilization of these molecules in aqueous solutions. The compound’s ability to maintain stability and solubility in caustic and saline environments makes it an ideal candidate for use in biochemical assays and reactions . The interactions between this compound and biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which help in maintaining the structural integrity and functionality of the biomolecules.
Cellular Effects
This compound influences various cellular processes by altering cell membrane properties and affecting cell signaling pathways. It has been observed to impact gene expression and cellular metabolism by modulating the activity of membrane-bound enzymes and receptors . The compound’s surfactant nature allows it to interact with cell membranes, leading to changes in membrane fluidity and permeability, which in turn can affect the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with membrane lipids and proteins. It can bind to the hydrophobic regions of membrane proteins, altering their conformation and activity . This binding can lead to either inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its excellent stability in caustic and saline solutions, which allows it to maintain its effectiveness over extended periods . Prolonged exposure to extreme conditions may lead to gradual degradation, affecting its solubilizing and stabilizing properties. Long-term studies have shown that this compound can have sustained effects on cellular function, with minimal degradation observed under standard laboratory conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as irritation and toxicity, particularly in sensitive tissues. Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a surfactant. It interacts with enzymes and cofactors involved in lipid metabolism, influencing the breakdown and synthesis of membrane lipids . The compound’s ability to modulate enzyme activity can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its surfactant properties allow it to associate with lipid membranes, facilitating its movement across cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall effectiveness and impact on cellular function.
Subcellular Localization
This compound is primarily localized in the cell membrane and other lipid-rich compartments within the cell. Its surfactant nature allows it to interact with membrane lipids and proteins, affecting their distribution and activity . The compound may also undergo post-translational modifications that direct it to specific subcellular compartments, influencing its function and effectiveness.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of GLUCOPONE 215 CS UP involves the reaction of glucose with fatty alcohol to form a glucoside. The glucoside is then sulfonated to form the final product.", "Starting Materials": [ "Glucose", "Fatty alcohol" ], "Reaction": [ "Glucose and fatty alcohol are reacted in the presence of an acid catalyst to form a glucoside.", "The glucoside is then sulfonated using sulfur trioxide or chlorosulfonic acid to form GLUCOPONE 215 CS UP." ] } | |
CAS No. |
170905-55-2 |
Molecular Formula |
C24H33F3O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B1171692.png)
![8-Methyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)dione](/img/structure/B1171693.png)



